2-Aminopent-4-yn-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

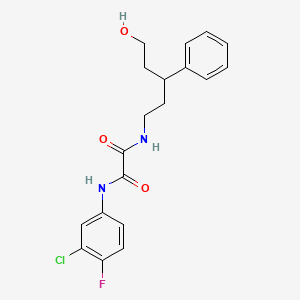

The IUPAC name for 2-Aminopent-4-yn-1-ol is 2-amino-4-pentyn-1-ol . The InChI code for this compound is 1S/C5H9NO/c1-2-3-5(6)4-7/h1,5,7H,3-4,6H2 .Physical And Chemical Properties Analysis

2-Aminopent-4-yn-1-ol is a powder in physical form . It has a molecular weight of 99.13 . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Applications in Peptide Studies and Synthesis

Spin Label Amino Acid TOAC in Peptide Studies 2-Aminopent-4-yn-1-ol, as part of the paramagnetic amino acid TOAC, has been instrumental in studies concerning peptides and their synthesis. Specifically, TOAC's rigid structure and its peptide bond linkage to peptide backbones have provided valuable insights into peptide backbone dynamics, secondary structure, and interactions with membranes. These studies have extensively utilized EPR spectroscopy along with other techniques like X-ray crystallography, CD, fluorescence, NMR, and FT-IR. The incorporation of TOAC in peptides has facilitated detailed investigations into their secondary structure and interactions, especially with GPCR ligands, host defense peptides, phospholamban, and β-amyloid. Moreover, TOAC has proven to be a valuable probe in paramagnetic relaxation enhancement NMR studies for understanding peptide-protein interactions (Schreier et al., 2012).

Metathesis Reactions in the Synthesis of β-Amino Acid Derivatives 2-Aminopent-4-yn-1-ol's derivatives, particularly cyclic β-amino acids, have seen significant interest due to their biological relevance and impact on drug research. Various metathesis reactions, including ring-opening, ring-closing, and cross metathesis, have been employed to access alicyclic β-amino acids and other densely functionalized derivatives. The review by Kiss et al. provides a comprehensive overview of the synthetic routes to this class of derivatives, emphasizing selective and stereocontrolled methodologies in the context of versatility, robustness, limitations, and efficiency (Kiss et al., 2018).

Safety and Hazards

The safety information for 2-Aminopent-4-yn-1-ol includes several hazard statements: H302, H312, H314, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-aminopent-4-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(6)4-7/h1,5,7H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJYGCIFADHREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2638147.png)

![N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]-2-butenamide](/img/structure/B2638148.png)

![3-benzyl-6-(3-methylpiperidine-1-carbonyl)-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B2638150.png)

![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2638154.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)

![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638160.png)

![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)

![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine](/img/structure/B2638167.png)